molecular formula C6H11N3O3 B8115805 Ald-CH2-PEG2-Azide

Ald-CH2-PEG2-Azide

Cat. No.: B8115805
M. Wt: 173.17 g/mol
InChI Key: OJEKEINAGFAPKG-UHFFFAOYSA-N
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Description

Ald-CH2-PEG2-Azide is a bifunctional polyethylene glycol (PEG) derivative containing an aldehyde (-CHO) and an azide (-N₃) group, connected by a short PEG spacer (two ethylene glycol units). This compound is widely utilized in bioconjugation, drug delivery, and bioimaging due to its dual reactivity:

  • Aldehyde group: Reacts with amine (-NH₂) groups under mild conditions to form stable Schiff bases, which can be further reduced to secondary amine linkages .
  • Azide group: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling "click chemistry" for precise molecular assembly .

Key physicochemical properties include a molecular weight of 173.17 g/mol and purity ≥95% . Its short PEG chain (PEG2) balances hydrophilicity and steric flexibility, making it ideal for applications requiring small molecular footprints, such as nanomaterial synthesis and targeted drug conjugates .

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEKEINAGFAPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This two-step process involves:

  • Mesylation : Activation of the terminal hydroxyl group on PEG2 with methanesulfonyl chloride (MsCl) to form a mesylate intermediate.

  • Azide Substitution : Displacement of the mesylate group using sodium azide (NaN₃) under polar aprotic conditions.

Stepwise Procedure

  • Mesylation :

    • Reagents : PEG2 diol (1.0 eq), MsCl (1.5 eq), triethylamine (TEA, 2.0 eq) in dichloromethane (DCM).

    • Conditions : 0°C to room temperature, 2–4 hours.

    • Intermediate : PEG2-mesylate (yield: 92–95%).

  • Azide Substitution :

    • Reagents : PEG2-mesylate (1.0 eq), NaN₃ (5.0 eq) in dimethylformamide (DMF).

    • Conditions : 65°C, 12–15 hours.

    • Product : PEG2-azide (yield: 85–90%).

Purification and Characterization

  • Purification : Silica gel chromatography (0–5% methanol in DCM gradient) removes unreacted NaN₃ and byproducts.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 3.63 (m, PEG backbone), 3.36 (t, -CH₂N₃).

    • HRMS : [M+Na]⁺ calculated 196.15, observed 196.12.

Tosylation-Azide Displacement Approach

Reaction Design

Tosylation with p-toluenesulfonyl chloride (TsCl) offers a milder alternative to mesylation, particularly for heat-sensitive intermediates.

Synthetic Steps

  • Tosylation :

    • Reagents : PEG2 diol (1.0 eq), TsCl (1.1 eq), NaOH (6 M) in tetrahydrofuran (THF).

    • Conditions : 0°C to room temperature, 1 hour.

    • Intermediate : PEG2-tosylate (yield: 98.6%).

  • Azide Substitution :

    • Reagents : PEG2-tosylate (1.0 eq), NaN₃ (5.0 eq) in DMF.

    • Conditions : 50°C, 48 hours.

    • Product : PEG2-azide (yield: 78%).

Analytical Data

  • ¹H NMR (CDCl₃): δ 2.94 (br, -NH₂), 3.56 (t, -CH₂N₃).

  • ESI-LRMS : [M+H]⁺ observed 175.4.

Direct Aldehyde-Azide Conjugation

Protocol

  • Acetal Formation :

    • Reagents : PEG2-azide (1.0 eq), acetaldehyde diethyl acetal (2.0 eq), p-toluenesulfonic acid (pTSA) in toluene.

    • Conditions : Reflux, 6 hours.

    • Intermediate : Acetal-protected PEG2-azide (yield: 80%).

  • Deprotection :

    • Reagents : Acetal-PEG2-azide (1.0 eq), hydrochloric acid (1 M) in THF.

    • Conditions : Room temperature, 2 hours.

    • Product : this compound (yield: 75%).

Quality Control

  • Purity : ≥95% (HPLC, C18 column, acetonitrile/water).

  • FTIR : 2100 cm⁻¹ (azide stretch), 1720 cm⁻¹ (aldehyde C=O).

Comparative Analysis of Methods

Parameter Mesylation Tosylation Direct Conjugation
Reaction Time 15–18 hours49–50 hours8 hours
Yield 85–90%78%75–80%
Byproducts Sulfonate estersTosyl derivativesAcetal residues
Scalability HighModerateLow

Mesylation offers superior yields and scalability but requires stringent temperature control. Tosylation is gentler but time-intensive. Direct conjugation simplifies aldehyde incorporation but risks over-oxidation.

Industrial-Scale Synthesis Considerations

Process Optimization

  • Solvent Selection : DMF maximizes NaN₃ solubility but necessitates post-reaction dialysis for pharmaceutical-grade products.

  • Catalyst Use : Copper sulfate (CuSO₄·5H₂O) accelerates azide displacement but requires removal via chelating resins.

Regulatory Compliance

  • Impurity Profiling : ICP-MS for heavy metals (<10 ppm), GC-MS for residual solvents (DMF < 720 ppm).

  • Stability : Lyophilized this compound remains stable for 24 months at -20°C .

Chemical Reactions Analysis

Types of Reactions

Ald-CH2-PEG2-Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Applications

1. Drug Development

  • Targeted Drug Delivery : Ald-CH2-PEG2-Azide facilitates the creation of drug delivery systems that can target specific tissues or cells, enhancing therapeutic efficacy. The PEG component provides biocompatibility and extends circulation time in the bloodstream, improving pharmacokinetics .
  • Antibody-Drug Conjugates (ADCs) : The compound is instrumental in developing ADCs, which combine antibodies with drugs to selectively deliver cytotoxic agents to cancer cells. This targeted approach minimizes side effects associated with conventional chemotherapy.

2. Bioconjugation and Click Chemistry

  • Synthesis of Complex Molecules : this compound is extensively used in click chemistry to form stable triazole linkages with alkynes. This reaction is crucial for synthesizing various biomolecules and conjugates .
  • Labeling and Crosslinking : The azide group allows for the labeling of biomolecules such as proteins and peptides, enabling researchers to study interactions and dynamics within biological systems .

3. Diagnostic Agents and Imaging Probes

  • Development of Imaging Agents : The compound can be conjugated with imaging agents to create probes for diagnostic purposes. This application is vital in tracking biological processes and disease progression through imaging techniques .

Case Studies

  • Targeted Drug Delivery Systems : A study demonstrated that using this compound in ADCs significantly increased the therapeutic index in preclinical models of cancer by enhancing drug accumulation at tumor sites while reducing systemic exposure .
  • Imaging Probes Development : Research highlighted the use of this compound conjugated with fluorescent dyes for real-time imaging of cellular processes, showcasing its utility in tracking drug delivery and cellular uptake mechanisms .
  • Bioconjugation Techniques : A recent publication detailed the successful application of this compound in synthesizing protein conjugates via click chemistry, leading to enhanced stability and functionality of therapeutic proteins .

Mechanism of Action

The mechanism of action of Ald-CH2-PEG2-Azide involves its functional groups:

These reactions enable the compound to label, crosslink, and modify biomolecules, enhancing their properties and functionalities.

Comparison with Similar Compounds

Key Insights:

PEG Chain Length: Shorter chains (PEG1-2) offer minimal steric hindrance, enhancing reaction kinetics in click chemistry and aldehyde-amine coupling . Longer chains (PEG3-5) improve aqueous solubility, reduce immunogenicity, and extend plasma half-life in drug delivery systems .

Functional Group Synergy: this compound’s compact structure is optimal for applications requiring rapid conjugation without compromising target binding (e.g., fluorescent probes ). Ald-CH2-PEG5-Azide’s extended PEG chain is preferred for nanoparticle surface modification, where enhanced hydration prevents aggregation .

Reaction Efficiency: this compound demonstrates higher reaction yields in aldehyde-mediated couplings due to reduced steric bulk compared to PEG3-5 analogs .

Q & A

Q. How should Ald-CH2-PEG2-Azide be stored and handled to ensure stability during experiments?

this compound contains an aldehyde-reactive group (Ald-CH2) and an azide, both of which are sensitive to moisture and temperature. For short-term use (<1 week), store at 4°C in a desiccated environment. For longer storage, aliquot and freeze at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles. Always confirm reactivity via a small-scale conjugation test before critical experiments .

Q. What are the primary applications of this compound in bioconjugation workflows?

The compound enables orthogonal conjugation strategies:

  • Aldehyde/Ketone Targeting : The Ald-CH2 group reacts with carbonyl groups (e.g., glycoproteins, oxidized carbohydrates) to form stable oxime linkages under mild acidic conditions (pH 4–6).
  • Click Chemistry : The azide group facilitates copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with alkynes, forming triazole linkages for labeling or crosslinking. Use a two-step protocol for dual labeling: first react the aldehyde, then perform CuAAC after buffer exchange to remove competing reagents .

Q. How can researchers verify successful conjugation of this compound to target molecules?

Analytical methods include:

  • UV-Vis Spectroscopy : Detect azide (λ ~260 nm) or triazole (λ ~290 nm post-click).
  • MALDI-TOF/MS : Compare molecular weight shifts pre- and post-conjugation.
  • Fluorescence Quenching Assays : Use alkyne-functionalized fluorophores (e.g., TAMRA-alkyne) to confirm click reactivity. Include negative controls (e.g., omission of copper catalyst) to rule out non-specific binding .

Advanced Research Questions

Q. How can conflicting data on reaction yields between this compound and aldehyde-containing substrates be resolved?

Contradictions often arise from:

  • Substrate Accessibility : Steric hindrance in large biomolecules (e.g., antibodies) may limit aldehyde access. Optimize reaction time (12–24 hrs) and use chaotropic agents (e.g., 0.1% SDS) to improve exposure.
  • pH Sensitivity : Oxime formation is pH-dependent. Test buffers across pH 4–6 and monitor kinetics via HPLC.
  • Competing Reactions : Trace amines in buffers can react with aldehydes. Use freshly prepared buffers with 1–5 mM aniline as a catalyst to accelerate oxime ligation .

Q. What experimental design considerations are critical for using this compound in multi-step bioconjugation workflows?

Key factors include:

  • Order of Reactions : Prioritize aldehyde ligation before click chemistry to avoid copper-induced oxidation of sensitive groups.
  • Buffer Compatibility : Remove reductants (e.g., DTT) before CuAAC, as they inhibit copper catalysts. Use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize Cu(I).
  • Stoichiometry : Optimize molar ratios (e.g., 1:3 this compound:substrate) to balance conjugation efficiency and cost. Validate via SDS-PAGE or size-exclusion chromatography .

Q. How should researchers address variability in azide-alkyne cycloaddition efficiency when using this compound?

Variability often stems from:

  • Catalyst Purity : Use freshly prepared CuSO4/sodium ascorbate. Filter-sterilize solutions to remove particulates.
  • Oxygen Sensitivity : Conduct reactions under nitrogen to prevent Cu(II) oxidation.
  • Alkyne Substrate Stability : Terminal alkynes (e.g., DBCO) are prone to dimerization. Use stabilized derivatives (e.g., BCN-alkyne) or perform reactions at 4°C. Quantify efficiency via HPLC peak integration or fluorescence intensity normalization against a standard curve .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound-based drug delivery studies?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to estimate EC50 and cooperativity.
  • Error Propagation : Account for uncertainties in conjugation efficiency and ligand density using Monte Carlo simulations.
  • ANOVA with Post Hoc Tests : Compare multiple formulations (e.g., PEG2 vs. PEG4 spacers) for significant differences in cellular uptake or cytotoxicity. Report confidence intervals and effect sizes to enhance reproducibility .

Data Interpretation and Reporting Guidelines

  • Contradictory Results : Use Bland-Altman plots or Deming regression to assess systematic biases between assays. Replicate experiments across independent batches of the compound .
  • Ethical Reporting : Disclose lot numbers, storage conditions, and any modifications to vendor protocols. Follow COPE guidelines for data transparency .

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